molecular formula C15H12BrN5O4 B11490828 N-[2-({[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide

N-[2-({[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide

Cat. No.: B11490828
M. Wt: 406.19 g/mol
InChI Key: LVBFTNPZJJWSPR-UHFFFAOYSA-N
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Description

N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a combination of heterocyclic structures, including furan, oxadiazole, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The furan ring can be brominated to introduce the bromine atom at the 5-position. The oxadiazole ring is then formed through a cyclization reaction involving appropriate precursors. Finally, the pyridine-3-carboxamide moiety is introduced through a coupling reaction, often using amide bond formation techniques .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s heterocyclic rings can interact with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[3-(5-CHLOROFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE
  • N-(2-{[3-(5-METHYLFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE

Uniqueness

N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE is unique due to the presence of the bromine atom on the furan ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H12BrN5O4

Molecular Weight

406.19 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-N-[2-(pyridine-3-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H12BrN5O4/c16-11-4-3-10(24-11)12-20-15(25-21-12)14(23)19-7-6-18-13(22)9-2-1-5-17-8-9/h1-5,8H,6-7H2,(H,18,22)(H,19,23)

InChI Key

LVBFTNPZJJWSPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br

Origin of Product

United States

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